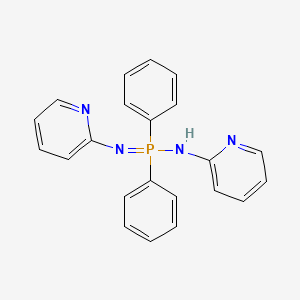
P,P-diphenyl-N,N'-dipyridin-2-ylphosphinimidic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE is a complex organophosphorus compound characterized by the presence of pyridine and diphenyl groups
Preparation Methods
The synthesis of 11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE typically involves the reaction of diphenylphosphine with pyridine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The pyridine rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides and substituted pyridine derivatives.
Scientific Research Applications
11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biochemical effects. The molecular targets and pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other organophosphorus compounds with pyridine and diphenyl groups. 11-DIPHENYL-N-(PYRIDIN-2-YL)-1-[(PYRIDIN-2-YL)IMINO]-LAMBDA5-PHOSPHANAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Similar compounds include:
- Diphenylphosphine oxide
- Pyridine derivatives with phosphine groups
This compound’s unique structure allows it to form more stable complexes and exhibit different reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C22H19N4P |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[diphenyl(pyridin-2-ylimino)-λ5-phosphanyl]pyridin-2-amine |
InChI |
InChI=1S/C22H19N4P/c1-3-11-19(12-4-1)27(20-13-5-2-6-14-20,25-21-15-7-9-17-23-21)26-22-16-8-10-18-24-22/h1-18H,(H,23,25) |
InChI Key |
QBUVQRWWWLCYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=N2)(C3=CC=CC=C3)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















